molecular formula C12H8Cl2N2O B1593958 4,4'-Dichloroazoxybenzene CAS No. 614-26-6

4,4'-Dichloroazoxybenzene

Cat. No.: B1593958
CAS No.: 614-26-6
M. Wt: 267.11 g/mol
InChI Key: NMAZIJPSESMWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dichloroazoxybenzene is an organic compound with the molecular formula C12H8Cl2N2O. It is a derivative of azoxybenzene, where two chlorine atoms are substituted at the para positions of the benzene rings. This compound is known for its distinctive chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dichloroazoxybenzene can be synthesized through the photoreduction of the corresponding nitrobenzene derivative. The process involves the reduction of 4,4’-dichloronitrobenzene using a flow microreactor under visible light irradiation. The reaction typically employs a methanol/water solvent mixture in a 3:2 ratio, which affords high yield and product selectivity .

Industrial Production Methods

In industrial settings, 4,4’-Dichloroazoxybenzene is produced by the oxidation of 4,4’-dichloroaniline using peracetic acid. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dichloroazoxybenzene undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4,4’-dichloroaniline using suitable reducing agents.

    Oxidation: It can be oxidized to form corresponding nitroso and nitro compounds.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Peracetic acid is commonly used for oxidation reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Reduction: 4,4’-Dichloroaniline

    Oxidation: 4,4’-Dichloronitrobenzene

    Substitution: Various substituted azoxybenzenes depending on the nucleophile used.

Scientific Research Applications

4,4’-Dichloroazoxybenzene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,4’-Dichloroazoxybenzene involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Azoxybenzene: The parent compound without chlorine substitutions.

    4,4’-Dinitroazoxybenzene: A derivative with nitro groups instead of chlorine.

    4-Chloro-4’-methoxyazoxybenzene: A derivative with a methoxy group and a chlorine atom.

Uniqueness

4,4’-Dichloroazoxybenzene is unique due to the presence of chlorine atoms at the para positions, which enhances its chemical stability and reactivity. This makes it particularly useful in industrial applications where stability is crucial .

Properties

IUPAC Name

(4-chlorophenyl)-(4-chlorophenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAZIJPSESMWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)Cl)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073210
Record name 4,4'-Dichloroazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazoxybenzene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3259
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

614-26-6, 21650-66-8, 71297-93-3
Record name 4,4'-Dichloroazoxybenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichloroazoxybenzene, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021650668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dichloroazoxybenzene, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071297933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DICHLOROAZOXYBENZENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dichloroazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazene, bis(4-chlorophenyl)-, 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4'-DICHLOROAZOXYBENZENE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAV0B510XV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,4'-DICHLOROAZOXYBENZENE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8662LY1J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,4'-DICHLOROAZOXYBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2721
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Dichloroazoxybenzene
Reactant of Route 2
4,4'-Dichloroazoxybenzene
Reactant of Route 3
Reactant of Route 3
4,4'-Dichloroazoxybenzene
Reactant of Route 4
Reactant of Route 4
4,4'-Dichloroazoxybenzene
Reactant of Route 5
Reactant of Route 5
4,4'-Dichloroazoxybenzene
Reactant of Route 6
Reactant of Route 6
4,4'-Dichloroazoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.